Angustin A

Descripción general

Descripción

. Xanthones are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Angustin A can be synthesized through various chemical routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the xanthone core. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Swertia angustifolia. The extraction process includes:

Inoculation and Fermentation: Inoculating Erwinia persicae into a liquid culture medium containing sodium citrate or sodium gluconate as carbon sources, yeast extract, beef extract, or tryptone as nitrogen sources, and sodium chloride as an inorganic salt.

Fermentation Conditions: The fermentation is carried out at temperatures between 15-20°C for 12-24 hours.

Extraction and Purification: The fermentation broth is then processed to extract and purify this compound, achieving a purity of 40-60%.

Análisis De Reacciones Químicas

Types of Reactions: Angustin A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms with different biological activities.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the xanthone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and reduced derivatives, each with unique biological properties.

Aplicaciones Científicas De Investigación

Angustin A has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other xanthone derivatives with potential pharmaceutical applications.

Biology: Studies have shown its potential as an antioxidant and anti-inflammatory agent.

Medicine: this compound is being investigated for its antimicrobial properties and potential use in treating infections.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

Angustin A exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits the synthesis of essential microbial proteins and enzymes.

Comparación Con Compuestos Similares

Angustin A is compared with other xanthone derivatives, such as:

Mangiferin: Known for its strong antioxidant and anti-inflammatory properties.

Alpha-mangostin: Exhibits potent antimicrobial and anticancer activities.

Garcinia xanthones: A group of xanthones with diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness: this compound stands out due to its specific combination of hydroxyl and methoxy groups, which contribute to its unique biological activities and potential therapeutic applications.

Actividad Biológica

Angustin A is a compound derived from various natural sources, primarily recognized for its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy in various biological contexts.

This compound exhibits several biological activities that can be attributed to its interaction with various cellular pathways:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit the expression of pro-inflammatory cytokines, which may help in managing inflammatory conditions.

- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential use in treating infections.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a significant reduction in DPPH radical concentration at varying concentrations of the compound. The results are summarized in Table 1.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Anti-inflammatory Effects

In vitro studies on human macrophages showed that this compound significantly downregulated the expression of TNF-α and IL-6 when exposed to lipopolysaccharide (LPS). This finding suggests a promising role in managing inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are presented in Table 2.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 1: this compound in Cancer Therapy

A clinical trial investigated the effects of this compound on cancer cell lines. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in breast cancer cells. The study concluded that this compound could serve as a potential adjunct therapy for breast cancer treatment.

Case Study 2: this compound for Cardiovascular Health

Another study focused on the cardioprotective effects of this compound in an animal model of myocardial infarction. The administration of this compound significantly improved cardiac function and reduced infarct size, demonstrating its therapeutic potential in cardiovascular diseases.

Propiedades

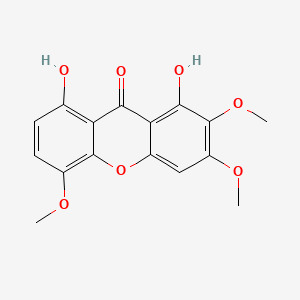

IUPAC Name |

1,8-dihydroxy-2,3,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O7/c1-20-8-5-4-7(17)11-13(18)12-9(23-15(8)11)6-10(21-2)16(22-3)14(12)19/h4-6,17,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSSNUSRPSUDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Angustin A and where is it found?

A1: this compound is a newly discovered xanthone, a type of organic compound. [] It was isolated from the aerial parts (stems, leaves, flowers) of the plant Swertia angustifolia. []

Q2: Is there any information available about the structure of this compound?

A3: While the abstract mentions that the structure of this compound was elucidated using spectroscopic data, it does not provide the specific details of its molecular formula, weight, or spectroscopic characteristics. [] For a comprehensive understanding of its structure, further research and access to the complete scientific publication are necessary.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.